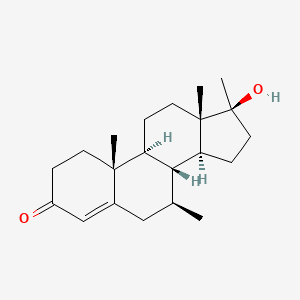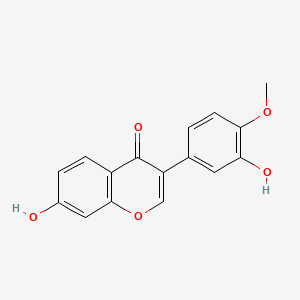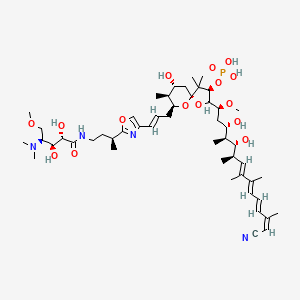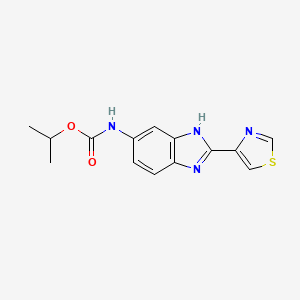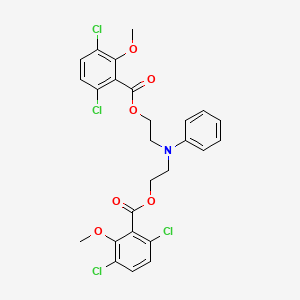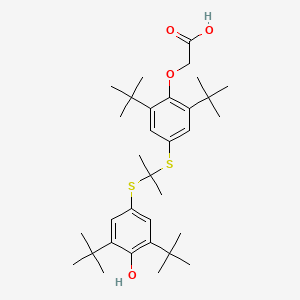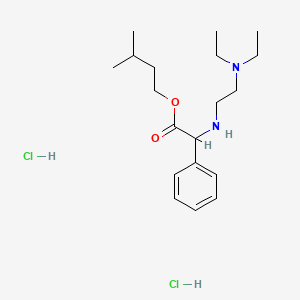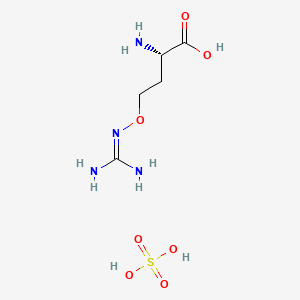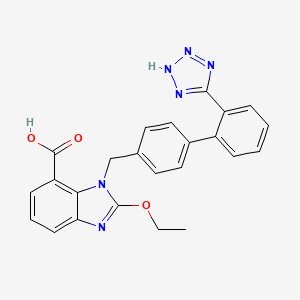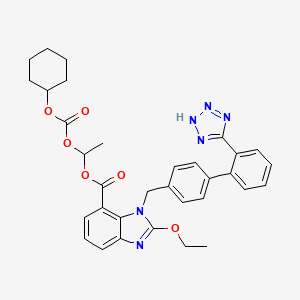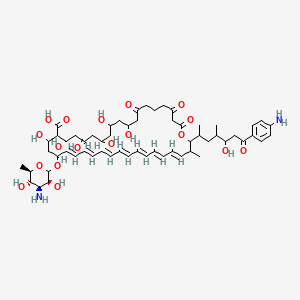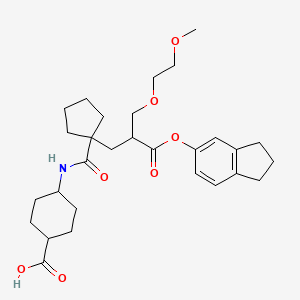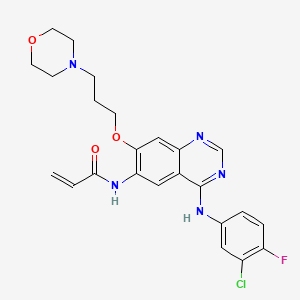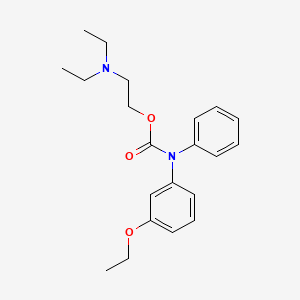
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester is a bioactive chemical.
Scientific Research Applications
Synthesis and Intermediate Applications
- Carbanilic acid derivatives are used as intermediates in chemical synthesis. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is crucial in synthesizing apixaban, an anticoagulant. X-ray powder diffraction data of this compound have been reported, highlighting its purity and structure (Wang et al., 2017).
Pharmacological Applications
- Some carbanilic acid derivatives have been studied for their effects on smooth muscle. For instance, carbanilic local anesthetic pentacaine and its derivatives were found to relax smooth muscle and attenuate spontaneous contractions in the guinea-pig stomach, indicating potential antiulcer activity (Mai et al., 1996).
Molecular Modification for Drug Development
- Carbetapentane, a compound structurally related to carbanilic acid derivatives, has been studied for its binding to sigma sites, indicating potential applications as an antitussive, anticonvulsant, and spasmolytic agent. The study involved modifying carbetapentane analogs to evaluate binding and selectivity, demonstrating the importance of structural modifications in drug development (Calderon et al., 1994).
Agrochemical Applications
- Derivatives like desmedipham (a related compound) have been used in agrochemistry, particularly for weed control in crops like sunflowers and sugarbeets. These compounds control broadleaf weeds by inhibiting Photosystem II and have been studied for their effects on crop yields and photosynthetic activity (Anderson & Arnold, 1984).
Chemical Reactions and Synthetic Methods
- Carbanilic acid derivatives have been involved in various chemical reactions, such as the regiospecific conversion of N-methyl- and N-ethyl-aniline into ortho-substituted derivatives using carbon dioxide, showcasing their utility in synthetic organic chemistry (Katritzky et al., 1986).
properties
CAS RN |
110530-07-9 |
|---|---|
Product Name |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester |
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-22(5-2)15-16-26-21(24)23(18-11-8-7-9-12-18)19-13-10-14-20(17-19)25-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
InChI Key |
UWHWYEUAWUNYMZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC |
Canonical SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC |
Appearance |
Solid powder |
Other CAS RN |
110530-07-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



